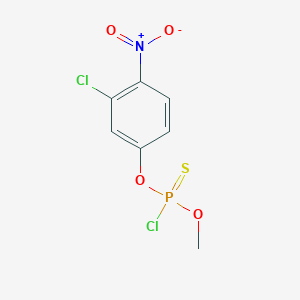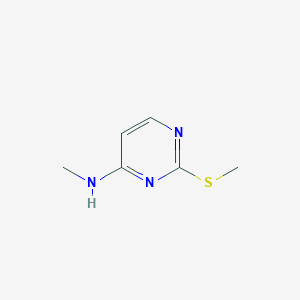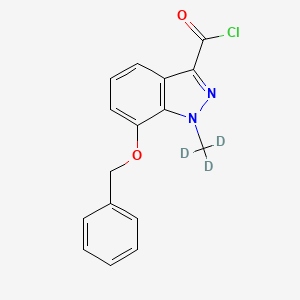
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to non-deuterated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 typically involves multiple steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Oxides and Alcohols: Formed from oxidation and reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules and lead to various biological effects. The presence of deuterium can also influence the metabolic stability and distribution of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride: The non-deuterated analog of the compound.
7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic Acid: A related compound with a carboxylic acid group instead of a carbonyl chloride group.
7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Bromide: A similar compound with a bromide group instead of a chloride group.
Uniqueness
The uniqueness of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carbonyl Chloride-D3 lies in its deuterium content, which provides increased stability and altered metabolic pathways. This makes it a valuable tool in research applications where these properties are advantageous.
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
303.76 g/mol |
IUPAC Name |
7-phenylmethoxy-1-(trideuteriomethyl)indazole-3-carbonyl chloride |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-15-12(14(18-19)16(17)20)8-5-9-13(15)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3/i1D3 |
InChI Key |
XARHGOPFVUXZKY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)Cl |
Canonical SMILES |
CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


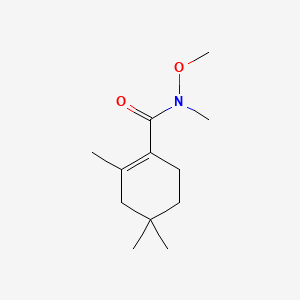

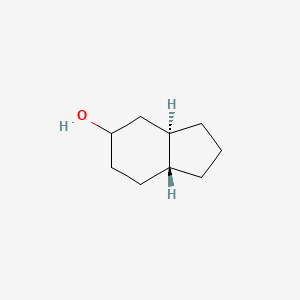
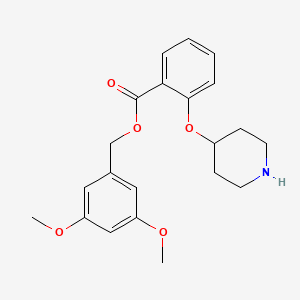
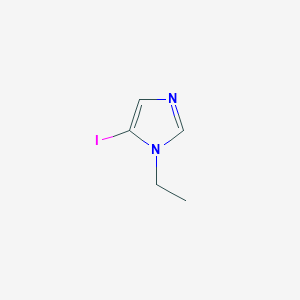
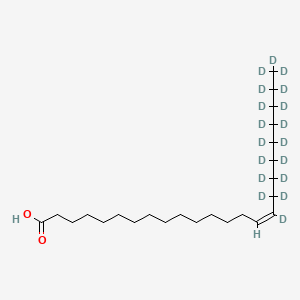
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
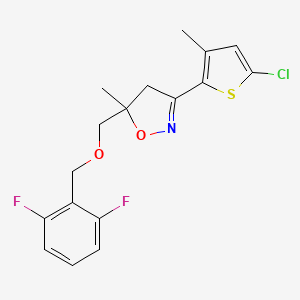
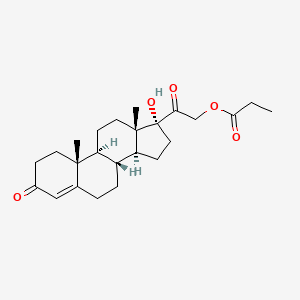
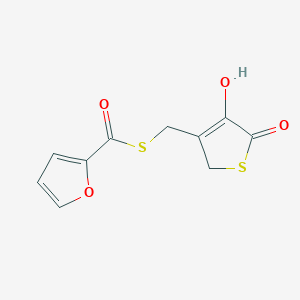
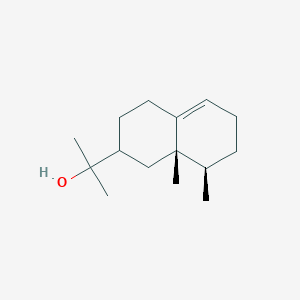
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)
